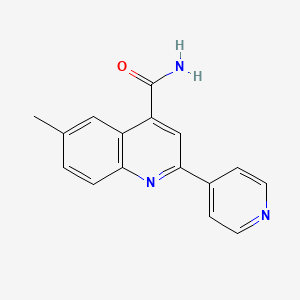

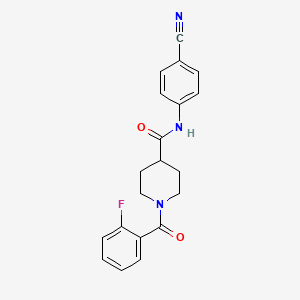

![molecular formula C20H16N2S2 B4558048 4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)

4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidines often involves complex reactions including condensation, cyclization, and substitution processes to introduce various functional groups that contribute to the molecule's overall properties and reactivity. For example, compounds within this class have been synthesized as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, indicating their potential in therapeutic applications (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized using various spectroscopic and crystallographic techniques. Studies have provided detailed insights into the molecular geometry, electron density distributions, and non-linear optical properties through experimental and theoretical approaches, such as density functional theory (DFT) (Inkaya et al., 2013).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines participate in a range of chemical reactions, including nucleophilic substitution and cyclization, that enable the synthesis of diverse derivatives with varying properties. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of functional groups that can undergo transformations. For example, some derivatives have shown potential as apoptosis inducers through their interaction with biological targets (Kemnitzer et al., 2009).

Applications De Recherche Scientifique

Nonlinear Optical Properties and Molecular Electronic Potential

One study explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, highlighting their promising applications in medicine and nonlinear optics (NLO). The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) to investigate the NLO characteristics, suggesting the potential of these compounds for optoelectronic applications (Hussain et al., 2020).

Antimicrobial Applications

Another study synthesized heterocyclic compounds with pyrimidine derivatives and evaluated their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. The results showed that these compounds exhibited significant antimicrobial effects, indicating their utility in surface coatings and printing inks for enhanced microbial resistance (El‐Wahab et al., 2015).

Antioxidant and Radioprotective Activities

Research on novel pyrimidine derivatives demonstrated their antioxidant and radioprotective activities. One compound, ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydro pyrimidine-5-carboxylate, showed promising results in in vitro antioxidant assays and in vivo radioprotection in Drosophila melanogaster, highlighting its potential for further investigation in new drug discovery (Mohan et al., 2014).

Corrosion Inhibition

A study on the inhibition performance of pyrimidine derivatives for mild steel in acidic solutions found that certain benzyl-substituted pyrimidine derivatives acted as effective corrosion inhibitors. These findings suggest the application of these compounds in protecting metals from corrosion in industrial settings (Hou et al., 2019).

Antifungal Activity

Pyrimidine derivatives were also investigated for their antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger. The study demonstrated that some derivatives exhibited significant antifungal activity, indicating their potential as antifungal agents (Jafar et al., 2017).

Propriétés

IUPAC Name |

4-benzylsulfanyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2S2/c1-14-21-19(23-13-15-8-4-2-5-9-15)17-12-18(24-20(17)22-14)16-10-6-3-7-11-16/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQNHLVTVYRVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=N1)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

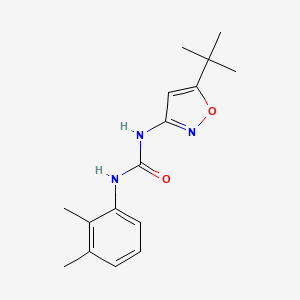

![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)

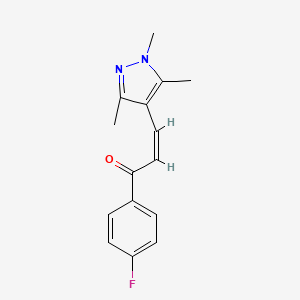

![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)

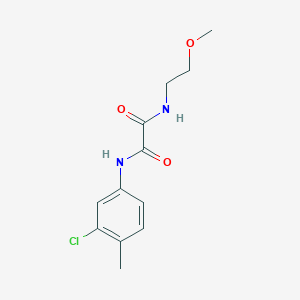

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)

![N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4558018.png)

![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B4558040.png)

![3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4558050.png)

![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)